tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate
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Overview
Description
Tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound is characterized by the presence of an indole core, a naphthalene moiety, and a diazenyl group, which contribute to its unique chemical and biological properties.
Preparation Methods
One common synthetic route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole core . The diazenyl group is then introduced through a diazotization reaction, followed by coupling with the naphthalene moiety. Finally, the esterification with tetradecyl alcohol is carried out under standard esterification conditions .
Chemical Reactions Analysis
Tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the diazenyl group to an amine.
Scientific Research Applications
Tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in various chemical reactions.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate involves its interaction with various molecular targets and pathways. The diazenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The indole core can bind to specific receptors, modulating their activity and leading to biological effects such as apoptosis in cancer cells .
Comparison with Similar Compounds
Tetradecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate can be compared with other indole derivatives, such as:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Exhibits potent antiviral properties.
(E)-3-(1H-indol-3-yl)-1-(5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one: Demonstrates significant anticancer effects.
The uniqueness of this compound lies in its combination of the indole core, naphthalene moiety, and diazenyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
382650-55-7 |
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Molecular Formula |
C33H41N3O3 |
Molecular Weight |
527.7 g/mol |
IUPAC Name |
tetradecyl 5-[(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C33H41N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-39-33(38)30-24-26-23-27(20-21-28(26)34-30)35-36-29-18-14-16-25-17-15-19-31(37)32(25)29/h14-21,23-24,34,37H,2-13,22H2,1H3 |
InChI Key |
CDPRIEUJTXFRHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)C1=CC2=C(N1)C=CC(=C2)N=NC3=CC=CC4=C3C(=CC=C4)O |
Origin of Product |
United States |
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